molecular formula C18H17ClN2O3 B2996852 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-20-0

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2996852
CAS No.: 941993-20-0
M. Wt: 344.8
InChI Key: LBOIVIHKVKIZHJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group attached to an acetamide moiety, which is further linked to a phenyl group substituted with a 2-oxopyrrolidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation: Formation of quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Introduction of hydroxyl, amino, or other functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxo-1-pyrrolidinyl]acetamide

  • 2-(4-Methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

  • 2-(4-Nitrophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Uniqueness: 2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific structural features, such as the chlorophenoxy group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOIVIHKVKIZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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